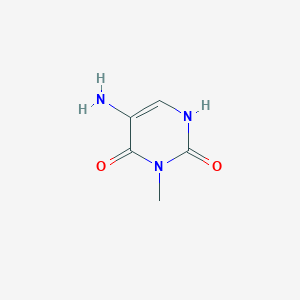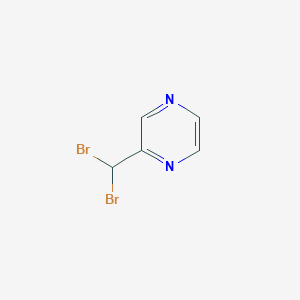
2-(Dibromomethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibromomethyl)pyrazine is an organic compound with the molecular formula C5H4Br2N2 It is a derivative of pyrazine, where two bromine atoms are attached to the methyl group at the second position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Dibromomethyl)pyrazine can be synthesized through the bromination of 2-methylpyrazine. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-(Dibromomethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 2-methylpyrazine using reducing agents like zinc and hydrochloric acid.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Zinc and hydrochloric acid are commonly used under reflux conditions.
Cyclization Reactions: Cyclization often requires the presence of a base and elevated temperatures.
Major Products Formed:
Substitution Reactions: Products include 2-(aminomethyl)pyrazine, 2-(thiomethyl)pyrazine, and 2-(alkoxymethyl)pyrazine.
Reduction Reactions: The major product is 2-methylpyrazine.
Cyclization Reactions: Products include various fused heterocyclic compounds.
Scientific Research Applications
2-(Dibromomethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dibromomethyl)pyrazine involves its interaction with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors.
Comparison with Similar Compounds
2,5-Dibromopyrazine: Similar in structure but with bromine atoms at the 2 and 5 positions.
2,3-Dibromopyrazine: Bromine atoms are at the 2 and 3 positions.
2,5-Bis(bromomethyl)pyrazine: Contains two bromomethyl groups at the 2 and 5 positions.
Uniqueness: 2-(Dibromomethyl)pyrazine is unique due to the specific positioning of the bromomethyl group, which imparts distinct reactivity and properties compared to other dibromopyrazine derivatives. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C5H4Br2N2 |
|---|---|
Molecular Weight |
251.91 g/mol |
IUPAC Name |
2-(dibromomethyl)pyrazine |
InChI |
InChI=1S/C5H4Br2N2/c6-5(7)4-3-8-1-2-9-4/h1-3,5H |
InChI Key |
CANNHEDVDMCBRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid](/img/structure/B13120859.png)
![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)
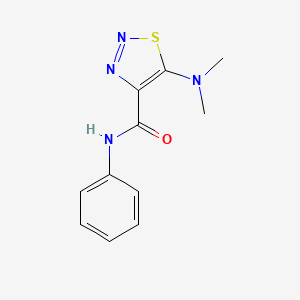
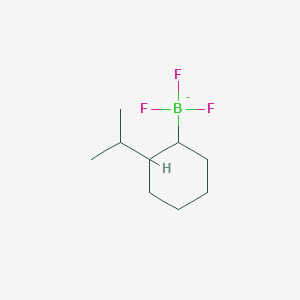
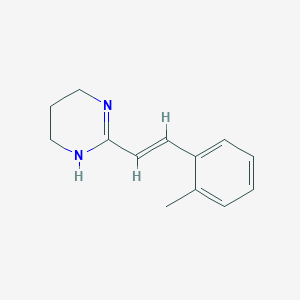
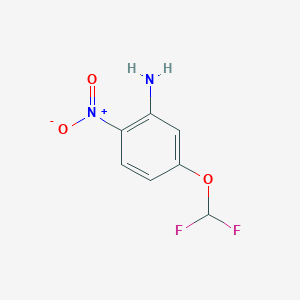
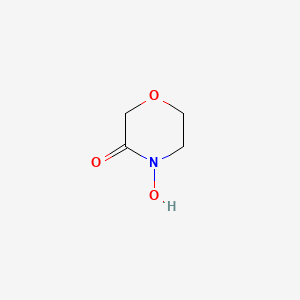

![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)
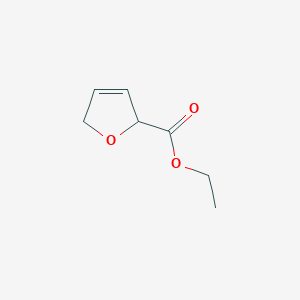
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
